![molecular formula C14H12N4 B2532499 N-(6-methylpyrazin-2-yl)quinolin-5-amine CAS No. 2310014-73-2](/img/structure/B2532499.png)
N-(6-methylpyrazin-2-yl)quinolin-5-amine
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Overview
Description
Synthesis Analysis
The literature published over the past 8 years on the synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives is reviewed . The data is classified according to the source of the carbonyl used, which includes carbon monoxide, carbon dioxide, and triphosgene .Molecular Structure Analysis
The molecular formula of “N-(6-methylpyrazin-2-yl)quinolin-5-amine” is C14H12N4. Its molecular weight is 236.278.Chemical Reactions Analysis
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds with CO, CO2, and BTC has been surveyed . The discussed methods are practical and quite meaningful for both scientific research and industrial applications .Physical And Chemical Properties Analysis
The molecular formula of “N-(6-methylpyrazin-2-yl)quinolin-5-amine” is C14H12N4. Its molecular weight is 236.278.Scientific Research Applications
- N-(6-methylpyrazin-2-yl)quinolin-5-amine was isolated from the deep-sea actinomycete Serinicoccus profundi sp. nov. It displayed weak antimicrobial activity against Staphylococcus aureus ATCC 25923, with an MIC value of 96 μg/mL . This suggests its potential as a natural antimicrobial agent.
- In vitro studies evaluated its cytotoxic effects on human liver cells. Fortunately, it showed no cytotoxicity on both a normal human liver cell line (BEL7402) and a human liver tumor cell line (HL-7702) . This information is crucial for assessing its safety profile.
- The discovery of this alkaloid highlights the importance of exploring marine sediments for novel compounds. Actinomycetes from deep-sea habitats, like Serinicoccus, continue to yield unique secondary metabolites with bioactivities .
Antimicrobial Activity
Cytotoxicity Studies
Marine Natural Products Research
Structural Elucidation Techniques
Mechanism of Action
Future Directions
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds with CO, CO2, and BTC has been surveyed . The discussed methods are practical and quite meaningful for both scientific research and industrial applications . This gives us a clear direction for future research .
properties
IUPAC Name |
N-(6-methylpyrazin-2-yl)quinolin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-10-8-15-9-14(17-10)18-13-6-2-5-12-11(13)4-3-7-16-12/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQWRJJBVLTJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)NC2=CC=CC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyrazin-2-yl)quinolin-5-amine |
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